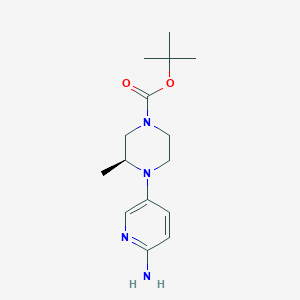![molecular formula C10H17NO5 B3103182 Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate CAS No. 143300-67-8](/img/structure/B3103182.png)
Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate
Übersicht
Beschreibung
Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate is a chemical compound with the molecular formula C12H23NO4 . It contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic tertiary amine .
Molecular Structure Analysis
The molecular structure of Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate can be represented by the SMILES stringCCOC(=O)CCN(CC)CCC(=O)OCC and the InChI string InChI=1S/C12H23NO4/c1-4-13(9-7-11(14)16-5-2)10-8-12(15)17-6-3/h4-10H2,1-3H3 . The molecule can be visualized as a 2D skeletal formula or a 3D ball-and-stick model . Physical And Chemical Properties Analysis
The molecular weight of Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate is 245.31532 g/mol . Other physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate is involved in various chemical syntheses and catalysis processes, demonstrating its utility in the formation of complex molecules. For instance, it participates in the copper-catalyzed reactions to generate cyclohepta[c]pyrrolones and β-lactams, showcasing N-substituent-controlled chemoselectivity between the Buchner reaction and aliphatic 1,4-C-H insertion. This selectivity is influenced by the steric properties of the N-alkyl substituents, highlighting the compound's role in fine-tuning reaction outcomes under copper catalysis conditions, which are shown to improve Buchner reaction selectivity compared to rhodium and ruthenium-catalyzed conditions (Liu et al., 2017).
Polymorphism Studies
The compound has been subject to polymorphism studies, which are crucial in the pharmaceutical industry for understanding the properties of drug candidates. Research on polymorphic forms of a closely related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, utilized spectroscopic and diffractometric techniques to characterize these forms, underscoring the importance of analyzing polymorphism for drug development and manufacturing (Vogt et al., 2013).
Synthesis of Derivatives
The synthesis of derivatives from ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, developed through reactions involving ethyl cyanoacetate and carbon disulfide, showcases the compound's versatility in generating a variety of chemical structures. This approach emphasizes the regioselectivity involved in the reaction, particularly favoring the ester group over the nitrile one, which is significant for the targeted synthesis of chemical derivatives (Larionova et al., 2013).
Bioanalytical Method Development
A notable application in the field of bioanalysis is the establishment of a quantitative bioanalytical method for an acetylcholinesterase inhibitor derivative of ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate. This research developed a rapid and selective RP-HPLC method for the quantitative measurement of the molecule, which is critical for drug development processes, including pharmacokinetics and metabolite profiling (Nemani et al., 2018).
Crystal Packing Studies
Investigations into the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates reveal the significance of non-covalent interactions, such as N⋯π and O⋯π interactions, in determining the molecular arrangement in crystals. These studies offer insights into the structural aspects of molecular design and the role of non-covalent interactions in the stabilization of crystal structures (Zhang et al., 2011).
Wirkmechanismus
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules, altering their function or structure
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate are currently unknown. As a tool in proteomics research , it may influence a variety of pathways depending on the proteins or biomolecules it interacts with.
Result of Action
Its role in proteomics research suggests that it may have diverse effects depending on the specific proteins or biomolecules it interacts with.
Eigenschaften
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-3-15-9(13)5-6-11-8(12)7-10(14)16-4-2/h3-7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZPWFIURSNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B3103101.png)
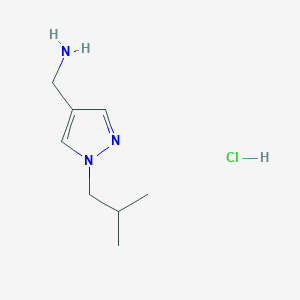
![4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1h-pyrazole-5-carboxamide hydrochloride](/img/structure/B3103111.png)

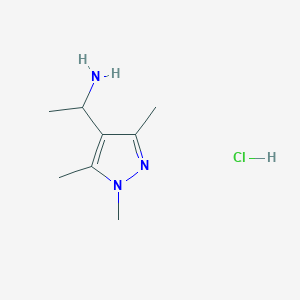
![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B3103127.png)
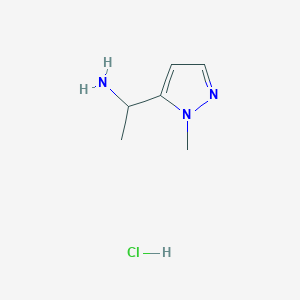
![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3103146.png)
![[3-Fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine hydrochloride](/img/structure/B3103151.png)
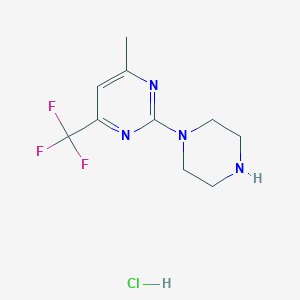
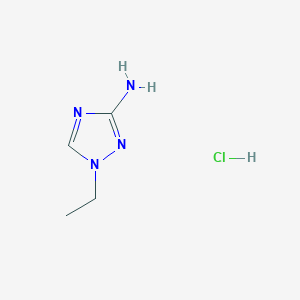
![[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine](/img/structure/B3103164.png)
